molecular formula C8H7Cl2NS2 B083922 Carbanilic acid, 3,4-dichlorodithio-, methyl ester CAS No. 13037-36-0

Carbanilic acid, 3,4-dichlorodithio-, methyl ester

Cat. No. B083922
CAS RN: 13037-36-0
M. Wt: 252.2 g/mol
InChI Key: YAHNYLGSSPTTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbanilic acid, 3,4-dichlorodithio-, methyl ester is a chemical compound that is widely used in scientific research. It is also known as 3,4-dichlorothiomethyl ester of carbanilic acid. This compound is a white to yellowish crystalline powder that is soluble in organic solvents like ethanol and acetone.

Mechanism Of Action

The mechanism of action of carbanilic acid, 3,4-dichlorodithio-, methyl ester is not well understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in various metabolic pathways.

Biochemical And Physiological Effects

Carbanilic acid, 3,4-dichlorodithio-, methyl ester has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have immunomodulatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using carbanilic acid, 3,4-dichlorodithio-, methyl ester in lab experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds. It can also be used as a crosslinking agent for the preparation of polymeric materials. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and appropriate safety measures should be taken when handling this compound.

Future Directions

There are various future directions for the research on carbanilic acid, 3,4-dichlorodithio-, methyl ester. One direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential as a biocide and a fungicide in agriculture. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
Carbanilic acid, 3,4-dichlorodithio-, methyl ester is a versatile compound that has various scientific research applications. It is used as a reagent for the synthesis of various organic compounds, a crosslinking agent for the preparation of polymeric materials, and a biocide and a fungicide in agriculture. It has also been shown to have antifungal and antibacterial properties, inhibit the growth of cancer cells, and have immunomodulatory effects. However, appropriate safety measures should be taken when handling this compound due to its toxicity. Further research is needed to elucidate its mechanism of action and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of carbanilic acid, 3,4-dichlorodithio-, methyl ester involves the reaction of carbanilic acid with thionyl chloride followed by the reaction of the resulting acid chloride with methyl mercaptan. This reaction yields the desired product, which can be further purified by recrystallization.

Scientific Research Applications

Carbanilic acid, 3,4-dichlorodithio-, methyl ester has various scientific research applications. It is used as a reagent for the synthesis of various organic compounds. It is also used as a crosslinking agent for the preparation of polymeric materials. In addition, it is used as a biocide and a fungicide in agriculture.

properties

CAS RN

13037-36-0

Product Name

Carbanilic acid, 3,4-dichlorodithio-, methyl ester

Molecular Formula

C8H7Cl2NS2

Molecular Weight

252.2 g/mol

IUPAC Name

methyl N-(3,4-dichlorophenyl)carbamodithioate

InChI

InChI=1S/C8H7Cl2NS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)

InChI Key

YAHNYLGSSPTTAG-UHFFFAOYSA-N

Isomeric SMILES

CSC(=NC1=CC(=C(C=C1)Cl)Cl)S

SMILES

CSC(=S)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CSC(=S)NC1=CC(=C(C=C1)Cl)Cl

Other CAS RN

13037-36-0

Origin of Product

United States

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